molecular formula C11H20O3 B2964940 Ethyl 2,2-dimethyl-6-oxoheptanoate CAS No. 1909348-53-3

Ethyl 2,2-dimethyl-6-oxoheptanoate

Cat. No.: B2964940
CAS No.: 1909348-53-3
M. Wt: 200.278
InChI Key: FPBRSWXMVOLWOS-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-6-oxoheptanoate is an ester derivative characterized by a heptanoate backbone with a ketone group at the 6th carbon and two methyl substituents at the 2nd position. The dimethyl groups at the α-position may confer steric hindrance, influencing its reactivity and stability compared to analogous esters.

Properties

IUPAC Name

ethyl 2,2-dimethyl-6-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-5-14-10(13)11(3,4)8-6-7-9(2)12/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBRSWXMVOLWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-6-oxoheptanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethyl-6-oxoheptanoic acid with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2,2-dimethyl-6-oxoheptanoate can be contextualized against related esters, such as Ethyl 2-acetylheptanoate (CAS 24317-94-0), for which safety and compositional data are provided in the evidence .

Structural and Functional Differences

Property This compound Ethyl 2-acetylheptanoate
Substituents 2,2-dimethyl; 6-oxo 2-acetyl
Functional Groups Ester, ketone Ester, acetyl
CAS Number Not available in evidence 24317-94-0
Hazard Classification No data provided No signal word or hazard statements

The 6-oxo group in the target compound introduces a ketone moiety, which may enhance polarity and susceptibility to reduction reactions, unlike the acetyl group in Ethyl 2-acetylheptanoate.

In contrast, the safety profile of this compound remains uncharacterized in the available literature.

Synthetic Utility: Ethyl 2-acetylheptanoate’s acetyl group may serve as a reactive site for condensation reactions (e.g., Claisen), whereas the ketone in the target compound could facilitate aldol or Grignard reactions.

Research Implications and Data Gaps

While Ethyl 2-acetylheptanoate provides a benchmark for ester reactivity and safety, the absence of empirical data for this compound limits direct comparisons. Future studies should prioritize:

  • Spectroscopic characterization (e.g., NMR, IR) to confirm structural assignments.
  • Thermodynamic and kinetic analyses to quantify steric and electronic effects.
  • Toxicological assessments to establish safety protocols.

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